rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid
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Overview
Description
The compound “rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The “tert-butoxy” group is an ether group attached to a tertiary butyl group, and “carbonyl” refers to a carbon double-bonded to an oxygen. The “octahydro” prefix suggests that the compound contains a saturated eight-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole ring system is aromatic, and the octahydro prefix suggests a fully saturated eight-membered ring. The tert-butoxy carbonyl group would add steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring and the tert-butoxy carbonyl group. Indoles are known to undergo electrophilic substitution reactions at the C3 position. The carbonyl group could potentially undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,5S,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-5-carboxylic acid involves the protection of the amine group, followed by the addition of a carboxylic acid group to the indole ring. The tert-butoxycarbonyl (Boc) group is used to protect the amine group, and the carboxylic acid group is added using a Grignard reaction. The Boc group is then removed to yield the final product.", "Starting Materials": [ "Indole", "tert-Butyl chloroformate", "Magnesium", "Bromoacetic acid", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Protection of the amine group with tert-butyl chloroformate in the presence of a base such as sodium hydroxide", "Addition of magnesium to the protected indole to form a Grignard reagent", "Addition of bromoacetic acid to the Grignard reagent to form the carboxylic acid group", "Removal of the Boc group with hydrochloric acid", "Purification of the product by recrystallization from ethanol and water" ] } | |
CAS No. |
2639379-35-2 |
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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